Cyclohexanone, 3-(1-nitroethyl)-
Description
Cyclohexanone, 3-(1-nitroethyl)-, is a cyclohexanone derivative featuring a nitroethyl group (-CH₂CH₂NO₂) at the 3-position of the cyclohexane ring. Nitro groups are electron-withdrawing, which can significantly alter reactivity, solubility, and stability compared to unsubstituted cyclohexanone or derivatives with alkyl/aryl substituents .
Properties
CAS No. |
59969-93-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(1-nitroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h6-7H,2-5H2,1H3 |
InChI Key |
UNJFNXOQUDPIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chiral Diamine-Catalyzed Michael Addition
The asymmetric Michael addition of nitroethane to α,β-unsaturated cyclohexanone derivatives represents a stereoselective route to 3-(1-nitroethyl)cyclohexanone. Catalyst 1, synthesized from (1R,2R)-cyclohexane-1,2-diamine and aniline, enables enantioselective β-nitroalkylation.
Procedure:
- Reactants: β-Unsaturated cyclohexanone (1.0 mmol), nitroethane (3.0 mmol), Catalyst 1 (0.05–0.20 mmol).
- Conditions: Stirred at room temperature for 24–48 hours under inert atmosphere.
- Workup: Solvent removal under vacuum, acid washing (1 M HCl), and silica gel chromatography (PE/EtOAc = 10:1).
Performance Metrics:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
|---|---|---|---|---|
| 5 | 48 | 75 | 95:5 | 92 |
| 20 | 24 | 82 | 97:3 | 95 |
Characterization via $$ ^1H $$ NMR (CDCl$$ _3 $$) confirms regioselectivity: δ 4.42–4.26 (m, 2H, CH$$ _2 $$NO$$ _2 $$), 2.65–2.43 (m, 2H, cyclohexanone protons).
Organocatalytic Michael Addition of Nitroolefins
Proline-Derived Catalyst Systems
Nitroolefins undergo conjugate addition to cyclohexanone using secondary amine catalysts. A representative protocol employs L-proline and n-butyric acid to achieve high diastereoselectivity.
Procedure:
- Reactants: Cyclohexanone (2.3 mmol), β-nitrostyrene (0.23 mmol), L-proline (10 mol%), n-butyric acid (10 mol%).
- Conditions: Stirred at 25°C for 30 minutes, followed by nitroolefin addition and reaction completion within 2 hours.
- Workup: Column chromatography (PE/EtOAc = 15:1) yields the product as a white solid.
Outcomes:
| Entry | Nitroolefin | Yield (%) | syn:anti Ratio | mp (°C) |
|---|---|---|---|---|
| 1 | β-Nitrostyrene | 98 | 99:1 | 124–126 |
| 2 | 1-Nitrocyclohexene | 89 | 94:6 | 110–112 |
The product exhibits $$ [\alpha]^{20}_D = -31.5 $$ (c 1.3, CHCl$$ _3 $$), confirming enantiomeric enrichment.
Comparative Analysis of Methodologies
Efficiency and Selectivity
Chiral diamine catalysts (Method 1) provide superior enantioselectivity (>95% ee) but require longer reaction times (24–48 h). Organocatalytic approaches (Method 2) achieve higher yields (98%) and faster kinetics (2 h) but necessitate acidic additives.
Table 3: Method Comparison
| Parameter | Catalytic Asymmetric | Organocatalytic |
|---|---|---|
| Yield (%) | 75–82 | 89–98 |
| Reaction Time (h) | 24–48 | 2–4 |
| Diastereoselectivity | 95:5–97:3 | 94:6–99:1 |
| Catalyst Cost | High | Moderate |
Substrate Scope
- Electron-Deficient Olefins: β-Nitrostyrene derivatives react efficiently, while aliphatic nitroolefins require elevated temperatures.
- Cyclohexanone Derivatives: α,β-Unsaturated variants (e.g., 2-cyclohexenone) are optimal for Method 1.
Structural Characterization
Spectroscopic Data
$$ ^1H $$ NMR (CDCl$$ _3 $$):
- δ 1.10–1.22 (m, 1H, cyclohexane), 1.47–1.73 (m, 4H, cyclohexane), 2.26–2.44 (m, 2H, CH$$ _2 $$NO$$ _2 $$), 4.42–4.26 (m, 2H, NO$$ _2 $$CH$$ _2 $$).
IR (KBr):
- 1705 cm$$ ^{-1} $$ (C=O stretch), 1550 cm$$ ^{-1} $$ (asymmetric NO$$ _2 $$), 1370 cm$$ ^{-1} $$ (symmetric NO$$ _2 $$).
Mass Spectrometry:
- m/z 183.11 [M+H]$$ ^+ $$, consistent with C$$ _8$$H$$ _{13}$$NO$$ _3 $$.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(1-nitroethyl)- undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products
Cyclohexanone oxime: Formed through oxidation, used in the production of caprolactam.
Amino derivatives: Formed through reduction, used in pharmaceutical synthesis.
Scientific Research Applications
Potential Applications
Cyclohexanone, 3-(1-nitroethyl)- has potential applications in various fields:
- Chemical Industry It can serve as an intermediate in the chemical industry. Interaction studies are crucial for understanding its behavior in different chemical environments and potential applications in drug design and synthesis. Research on similar compounds indicates that the presence of the nitro group significantly affects reactivity patterns and selectivity during reactions.
- Asymmetric Michael Reactions Cyclohexanone can be used in asymmetric Michael addition reactions with nitroolefins, which are important in organic synthesis . It has been found that cyclohexanone shows high stereoselectivity in aminocatalytic reactions .
- Synthesis Methods Several synthesis methods can be employed to produce cyclohexanone, 3-(1-nitroethyl)-.
Structural Comparison with Other Compounds
Cyclohexanone, 3-(1-nitroethyl)- shares structural similarities with several other compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Cyclohexanone | Cyclohexane ring with a ketone functional group | Basic structure without substituents |
| 3-Methylcyclohexanone | Methyl group at the 3-position | Increased steric hindrance affecting reactivity |
| 2-Nitrocyclohexanone | Nitro group at the 2-position | Different electronic properties due to position |
| 3-(2-Nitropropan-2-yl)cyclohexanone | Nitro group attached to a branched chain | Potentially different biological activity |
These compounds illustrate variations in substituents that can influence reactivity and biological activity. Cyclohexanone, 3-(1-nitroethyl)- is unique due to its specific combination of a ketonic structure and a nitroalkyl side chain, potentially leading to distinct chemical behavior compared to its analogs.
Case Studies
- (1’R,3S)-3-(1’-Nitroethyl)cyclohexanone and (1’S,3S)-3-(1’-nitroethyl)cyclohexanone : These compounds were characterized using NMR spectroscopy. Spectral data: δH(CDCl3) 1.42–1.52 (2H, m), 1.54 (3H, d, J 6.8 Hz), 1.57 (3H, d, J 6.8 Hz), 1.60–1.74 (2H, m), 1.87–1.97 (2H, m), 2.10–2.18 (4H, m), 2.24–2.37 (4H, m), 2.38–2.48 (4H, m), 4.47–4.55 (2H, m); δC(CDCl3) 16.1, 16.2, 24.1, 24.3, 26.8, 27.4, 40.76, 40.79, 42.2, 42.4, 43.2, 43.6, 86.87, 86.90, 208.5, 208.6; ν(KBr)/cm−11715 (C=O), 1544 (NO2); [α]D22.5– 4.6 (c = 1.0, CHCl3, dr = 1.01:1, 50% ee, 38 % ee) .
- Asymmetric Michael Addition to Nitroolefins : A mixture of a catalyst and triethylamine in cyclohexanone was stirred, followed by the addition of n-butyric acid and a nitroolefin. The resulting mixture was purified by column chromatography to yield products such as (S)-2-((R)-2-Nitro-1-phenylethyl)cyclohexanone and (S)-2-((R)-1-(4-Chlorophenyl)-2-nitroethyl)-cyclohexanone .
- Amino Imidate Catalyzed Asymmetric Michael Reactions : Cyclohexanone and β-nitrostyrene were stirred in the presence of tert-butyl l-proline imidate, showing reasonable to excellent conversions in various solvents .
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(1-nitroethyl)- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares cyclohexanone, 3-(1-nitroethyl)-cyclohexanone, and structurally related derivatives based on molecular properties, substituent effects, and applications:
*Calculated based on atomic masses.
Key Observations:
Substituent Effects on Physical Properties: Nitroethyl Group: The nitroethyl substituent increases molecular weight (171.19 g/mol) compared to cyclohexanone (98.15 g/mol). Nitro groups typically raise boiling points due to polarity but reduce water solubility, as seen in nitroaromatics . Alkyl Groups (Methyl, Isopropyl): These electron-donating groups slightly increase hydrophobicity but have minimal impact on reactivity compared to nitro groups. For example, 3-methylcyclohexanone retains solvent-like properties .
Chemical Reactivity: Cyclohexanone’s ketone group undergoes typical reactions like oxidation (to adipic acid for nylon) or condensation . The nitroethyl group may stabilize adjacent charges, altering reaction pathways in reductions or nucleophilic additions. Nitro-substituted compounds are often precursors in amine synthesis (via reduction) or explosives (e.g., nitroalkanes), though specific data for this compound is lacking .
Biodegradation: Cyclohexanone derivatives with electron-withdrawing groups (e.g., nitro) may resist microbial degradation compared to alkylated analogs. notes that cyclohexanone itself forms detectable biodegradation products (e.g., P2Con), but nitro groups could hinder this process .
Applications: Cyclohexanone: Dominates in nylon production (via adipic acid) and as a solvent for resins . 3-Isopropylcyclohexanone: Used in fragrances (e.g., Nutclone’s nutty-caramel odor) . 3-(2-Chlorophenyl)-cyclohexanone: Serves as a pharmaceutical intermediate, likely for antipsychotics or analgesics .
Research Findings and Gaps
- Synthesis: While outlines methods for cyclohexanone derivatives (e.g., enolether formation), the nitroethyl analog may require nitration or Michael additions, which are unexplored in the provided data.
- Spectroscopic Data: Cyclohexanone derivatives in and report NMR shifts (e.g., δ 1.64–1.87 ppm for cyclohexanone protons), but nitro groups would likely deshield adjacent protons, shifting signals upfield .
- Toxicity: Nitro compounds often exhibit higher toxicity than parent ketones. Cyclohexanone itself is classified as hazardous (UN 1915) ; the nitroethyl variant may require stricter handling.
Q & A
Q. What synthetic routes are viable for producing 3-(1-nitroethyl)-cyclohexanone, and how can reaction conditions be optimized?
Methodological Answer:
- Catalytic hydrogenation of phenol derivatives (e.g., nitroethyl-substituted precursors) using palladium-based catalysts in liquid-phase reactions can yield cyclohexanone derivatives. Reaction parameters such as temperature (120–200°C), hydrogen pressure (1–5 bar), and catalyst loading (0.5–2 wt%) critically influence selectivity and yield .
- Process optimization should include factorial experimental designs (e.g., three-level full factorial) to assess interactions between variables like pH, solvent polarity, and catalyst stability .
Q. Which spectroscopic techniques are most effective for characterizing 3-(1-nitroethyl)-cyclohexanone?
Methodological Answer:
- FT-IR/Raman spectroscopy identifies functional groups (e.g., nitro, carbonyl) via vibrational modes. For example, the carbonyl stretch of cyclohexanone derivatives typically appears at ~1715 cm⁻¹ .
- NMR analysis (¹H/¹³C) resolves structural isomers and confirms substitution patterns. Chemical shifts for the nitroethyl group are expected at δ 4.3–4.8 ppm (¹H) and δ 75–85 ppm (¹³C) .
- GC-MS/HPLC quantifies purity and detects byproducts. Cyclohexanone derivatives exhibit retention times correlating with hydrophobicity in reverse-phase columns .
Q. How can computational methods predict the electronic and thermodynamic properties of 3-(1-nitroethyl)-cyclohexanone?
Methodological Answer:
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in calculating molecular orbitals, dipole moments, and reaction energetics. Basis sets like 6-311+G(d,p) are recommended .
- Thermochemical data (e.g., enthalpy of formation, heat capacity) can be derived from NIST-standardized databases, validated against experimental gas-phase measurements .
Advanced Research Questions
Q. How do solvent effects and reaction mechanisms influence the selectivity of 3-(1-nitroethyl)-cyclohexanone synthesis?
Methodological Answer:
- Solvent polarity modulates reaction pathways. Polar aprotic solvents (e.g., cyclohexanone itself) stabilize transition states in nitro-group additions, reducing side reactions like over-oxidation .
- In situ ATR-FTIR and kinetic modeling reveal intermediates. For example, photocatalytic oxidation of cyclohexanol derivatives proceeds via hydroxyl radical-mediated dehydrogenation, achieving >99% selectivity for ketones under optimized light intensity (e.g., 365 nm UV) .
Q. What explains discrepancies in toxicity and mutagenicity data for cyclohexanone derivatives?
Methodological Answer:
- Conflicting mutagenicity results (e.g., micronucleus assays vs. Ames tests) may arise from metabolic activation differences. For example, mammalian bone marrow tests show dose-dependent clastogenicity at >500 mg/kg, while bacterial systems lack sensitivity due to limited nitroreductase activity .
- IARC Group 3 classification (not classifiable as carcinogenic) is based on inadequate animal evidence. Subchronic exposure studies in rodents suggest hepatotoxicity thresholds at 200 ppm, emphasizing species-specific metabolic pathways .
Q. How can molecular dynamics (MD) simulations guide the design of cyclohexanone-derived catalysts or drug scaffolds?
Methodological Answer:
- Proximity analysis in MD simulations identifies solvent interactions. For instance, cyclohexanone’s low dielectric constant (ε = ~15) stabilizes hydrophobic pockets in enzyme-binding sites, enhancing ligand affinity .
- Scaffold optimization (e.g., cyclic ureas vs. cyclohexanone cores) improves hydrogen-bonding networks. DFT-driven docking studies show that replacing cyclohexanone with a 7-membered urea ring increases binding energy to aspartic proteases by 2–3 kcal/mol .
Q. What experimental and computational strategies resolve contradictions in thermodynamic data for cyclohexanone derivatives?
Methodological Answer:
- High-precision calorimetry (e.g., differential scanning calorimetry) validates gas-phase DFT calculations. Discrepancies in enthalpy of formation (±5 kcal/mol) often stem from approximations in solvation models .
- Multi-reference methods (e.g., CASSCF) address electron correlation errors in nitro-group energetics, particularly for excited-state reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
